molecular formula C11H16N2 B12819171 5-((2-Methylcyclohex-2-en-1-yl)methyl)-1H-imidazole

5-((2-Methylcyclohex-2-en-1-yl)methyl)-1H-imidazole

Cat. No.: B12819171
M. Wt: 176.26 g/mol
InChI Key: GJWZDGWSJBERCY-UHFFFAOYSA-N
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Description

5-((2-Methylcyclohex-2-en-1-yl)methyl)-1H-imidazole is an organic compound featuring a unique structure that combines a cyclohexene ring with an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Methylcyclohex-2-en-1-yl)methyl)-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methylcyclohex-2-en-1-ylmethanol and imidazole.

    Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to facilitate the formation of the imidazole ring.

    Catalysts: Acid catalysts like sulfuric acid (H₂SO₄) or Lewis acids such as aluminum chloride (AlCl₃) can be used to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where halogenated reagents like bromoethane (C₂H₅Br) can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Ketones or carboxy

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

5-[(2-methylcyclohex-2-en-1-yl)methyl]-1H-imidazole

InChI

InChI=1S/C11H16N2/c1-9-4-2-3-5-10(9)6-11-7-12-8-13-11/h4,7-8,10H,2-3,5-6H2,1H3,(H,12,13)

InChI Key

GJWZDGWSJBERCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCCC1CC2=CN=CN2

Origin of Product

United States

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